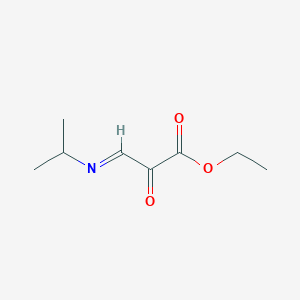![molecular formula C12H13FN2 B1385980 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole CAS No. 919120-68-6](/img/structure/B1385980.png)
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Descripción general
Descripción
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a chemical compound with the molecular formula C12H13FN2 It is a fluorinated derivative of azepinoindole, which is a bicyclic structure containing both an indole and an azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole and azepine precursors.
Cyclization: The indole and azepine precursors are then subjected to cyclization reactions under acidic or basic conditions to form the azepinoindole structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, column chromatography, or distillation are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced forms with different functional groups.
Substitution Products: Compounds with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The pathways involved may include inhibition or activation of enzymatic functions, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole: Lacks the fluorine atom, resulting in different chemical properties.
9-Chloro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: The presence of a bromine atom alters the compound’s electronic properties and reactivity.
Uniqueness: The presence of the fluorine atom in 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole imparts unique electronic and steric effects, enhancing its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for medicinal chemistry and drug design.
Propiedades
IUPAC Name |
9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12/h3-4,6,14-15H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSVILTWVPKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651603 | |
| Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919120-68-6 | |
| Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1385902.png)











